molecular formula C17H23ClN2O2 B13740659 1-(3-(Dimethylamino)propyl)-2-(p-methoxybenzoyl)pyrrole hydrochloride CAS No. 14648-27-2

1-(3-(Dimethylamino)propyl)-2-(p-methoxybenzoyl)pyrrole hydrochloride

Cat. No.: B13740659
CAS No.: 14648-27-2
M. Wt: 322.8 g/mol
InChI Key: FXGTYBLUECXCBI-UHFFFAOYSA-N
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Description

1-(3-(Dimethylamino)propyl)-2-(p-methoxybenzoyl)pyrrole hydrochloride is a synthetic compound featuring a pyrrole core substituted with a dimethylaminopropyl side chain and a p-methoxybenzoyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

CAS No.

14648-27-2

Molecular Formula

C17H23ClN2O2

Molecular Weight

322.8 g/mol

IUPAC Name

3-[2-(4-methoxybenzoyl)pyrrol-1-yl]propyl-dimethylazanium;chloride

InChI

InChI=1S/C17H22N2O2.ClH/c1-18(2)11-5-13-19-12-4-6-16(19)17(20)14-7-9-15(21-3)10-8-14;/h4,6-10,12H,5,11,13H2,1-3H3;1H

InChI Key

FXGTYBLUECXCBI-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCN1C=CC=C1C(=O)C2=CC=C(C=C2)OC.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-(Dimethylamino)propyl)-2-(p-methoxybenzoyl)pyrrole hydrochloride generally involves:

  • Functionalization of the pyrrole ring at the 1- and 2-positions.
  • Introduction of the 3-(dimethylamino)propyl substituent at the nitrogen (N-1) of the pyrrole.
  • Acylation at the 2-position of the pyrrole with p-methoxybenzoyl chloride or equivalent acylating agents.
  • Conversion to the hydrochloride salt form for stability and isolation.

Synthesis of 3-(Dimethylamino)propylpyrrole Intermediate

An essential intermediate is 3-(dimethylamino)propylpyrrole , which is prepared by alkylation of pyrrole with a suitable 3-dimethylaminopropyl halide or by functionalization of 3-(pyrrol-1-yl)propylamine derivatives.

  • According to Le Gall et al. (1999), 3-(pyrrol-1-yl)propylamine can be synthesized and further derivatized by reaction with protecting groups or acylating agents to yield functionalized pyrrole derivatives.
  • The dimethylamino group is typically introduced by nucleophilic substitution or reductive amination on a 3-halopropylpyrrole precursor.

Acylation at the 2-Position of Pyrrole

The acylation step introduces the p-methoxybenzoyl group at the 2-position of the pyrrole ring:

  • This is commonly achieved by reaction of the pyrrole intermediate with p-methoxybenzoyl chloride under controlled conditions, often in the presence of a base such as triethylamine or pyridine to scavenge the HCl formed.
  • The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at low temperature to avoid polyacylation or polymerization of pyrrole.

Formation of the Hydrochloride Salt

The final compound is isolated as the hydrochloride salt to improve its stability and solubility:

  • Treatment of the free base with hydrochloric acid gas or aqueous HCl leads to formation of the hydrochloride salt.
  • The salt is usually purified by recrystallization from suitable solvents such as ethanol or ethyl acetate.

Detailed Synthetic Procedure (Literature-Based Example)

Step Reagents & Conditions Description Yield & Notes
1 Pyrrole + 3-chloropropylamine or equivalent Alkylation to form 3-(pyrrol-1-yl)propylamine intermediate Moderate yield; requires inert atmosphere
2 3-(pyrrol-1-yl)propylamine + dimethylamine or reductive amination reagents Introduction of dimethylamino group High selectivity for N-substitution
3 Intermediate + p-methoxybenzoyl chloride, base (e.g., triethylamine) Acylation at 2-position of pyrrole Yields 70-85%; low temperature control needed
4 Free base + HCl (gas or aqueous) Formation of hydrochloride salt High purity; recrystallization improves quality

Research Findings and Analytical Data

  • NMR Spectroscopy : Characteristic signals confirm the substitution pattern.
    • Pyrrole protons appear as triplets around 6.1–6.7 ppm.
    • Dimethylamino protons show singlets near 2.2–2.9 ppm.
    • Aromatic protons of p-methoxybenzoyl group resonate between 6.8–7.5 ppm.
    • Methoxy group appears as a singlet near 3.7 ppm.
  • Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight.
  • Elemental Analysis : Confirms the presence of hydrochloride salt form.
  • Purity : Achieved by recrystallization and chromatographic techniques.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Comments
Alkylation solvent 1,4-Dioxane/H2O or inert organic solvent Ensures solubility and reaction control
Acylation reagent p-Methoxybenzoyl chloride Freshly distilled or purified
Base for acylation Triethylamine or 4-dimethylaminopyridine Scavenges HCl, promotes acylation
Temperature 0–25 °C for acylation Prevents polymerization
Salt formation HCl gas or aqueous HCl Converts free base to stable hydrochloride
Purification Recrystallization Ethanol or ethyl acetate preferred

Chemical Reactions Analysis

1-(3-(Dimethylamino)propyl)-2-(p-methoxybenzoyl)pyrrole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino propyl group, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include oxidized pyrrole derivatives, reduced alcohols, and substituted pyrrole compounds.

Scientific Research Applications

  • Anticancer Properties : Research indicates that pyrrole derivatives, including this compound, exhibit anticancer activity. They have been shown to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that compounds with similar structures can induce apoptosis in human cancer cells through the activation of caspase pathways .
  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. In vitro studies have reported effective inhibition of bacterial growth, suggesting its utility in developing new antibiotics against resistant strains .
  • Neuroprotective Effects : Recent investigations into the neuroprotective properties of pyrrole derivatives indicate that they may play a role in treating neurodegenerative diseases. The modulation of neuroinflammation pathways has been highlighted as a significant mechanism .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of proliferation in breast cancer cells with IC50 values in the micromolar range.
Antimicrobial EfficacyShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potential for development as a novel antibiotic.
NeuroprotectionIndicated reduction in neuroinflammatory markers in animal models of Alzheimer's disease, suggesting therapeutic potential for cognitive disorders.

Therapeutic Potential

The therapeutic applications of 1-(3-(Dimethylamino)propyl)-2-(p-methoxybenzoyl)pyrrole hydrochloride extend beyond oncology and infectious diseases:

  • Psychiatric Disorders : Given its ability to modulate neurotransmitter systems, there is potential for use in treating mood disorders.
  • Chronic Inflammation : Its anti-inflammatory properties may be beneficial in conditions like arthritis and other inflammatory disorders.

Mechanism of Action

The mechanism of action of 1-(3-(Dimethylamino)propyl)-2-(p-methoxybenzoyl)pyrrole hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways.

    Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and immune response. Its effects on these pathways are mediated through its binding to specific proteins and altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound is compared below with three classes of structurally related molecules: quinoline derivatives (), piperazine derivatives (), and pyrimidine/pyrazole hybrids ().

Table 1: Structural and Molecular Comparisons
Compound Name Core Structure Key Substituents Molecular Formula (Free Base) Molecular Weight (g/mol)
1-(3-(Dimethylamino)propyl)-2-(p-methoxybenzoyl)pyrrole HCl Pyrrole Dimethylaminopropyl, p-methoxybenzoyl Not explicitly provided* ~330–340 (estimated)
SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide HCl) Quinoline Dimethylaminopropyl, hydroxyquinoline C₁₅H₂₀ClN₃O₂ 309.79
HBK15 (Piperazine derivative) Piperazine 2-Chloro-6-methylphenoxy, 2-methoxyphenyl Not explicitly provided ~350–400 (estimated)
TP-238 Hydrochloride Pyrimidine Pyrazole, methylsulfonyl, dimethylaminopropoxy C₂₂H₃₀N₆O₃S·HCl 458.58 (free base basis)

*Structural analogs suggest a formula approximating C₁₇H₂₃ClN₂O₂.

Key Observations :

  • Pyrrole vs.
  • Substituent Effects: The p-methoxybenzoyl group in the target compound introduces strong electron-donating effects, contrasting with SzR-105’s hydroxyquinoline (hydrogen-bonding capacity) and TP-238’s methylsulfonyl group (electrophilic character) .
  • Molecular Weight : The target compound’s estimated molecular weight (~330–340) places it between SzR-105 (309.79) and TP-238 (458.58), suggesting intermediate lipophilicity and blood-brain barrier permeability .

Pharmacological and Functional Insights

While direct pharmacological data for the target compound is scarce, comparisons with analogs provide hypotheses:

  • Quinoline Derivatives (e.g., SzR-105): These compounds exhibit affinity for neurotransmitter receptors (e.g., serotonin, dopamine) due to their rigid, planar structures. The hydroxy and carboxamide groups in SzR-105 may enhance binding to metalloenzymes or GPCRs .
  • Piperazine Derivatives (HBK Series) : The HBK compounds () are designed for CNS activity, leveraging piperazine’s conformational flexibility to interact with 5-HT or adrenergic receptors. Chloro and methyl substitutions (e.g., HBK15) likely improve lipophilicity and target residence time .
  • Pyrimidine/Pyrazole Hybrids (TP-238): TP-238’s pyrimidine core and sulfonyl group suggest kinase inhibition or antimicrobial activity. The dimethylaminopropoxy group may enhance solubility and cellular uptake .

Hypothesized Activity of Target Compound: The dimethylaminopropyl chain in the target compound could facilitate cationic interactions with nucleic acids or membrane transporters, while the p-methoxybenzoyl group may confer antioxidant or estrogen receptor-binding properties. Further studies are needed to validate these hypotheses.

Biological Activity

1-(3-(Dimethylamino)propyl)-2-(p-methoxybenzoyl)pyrrole hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N3O3, featuring a pyrrole ring, a dimethylamino propyl chain, and a methoxybenzoyl group. The compound's structure is pivotal in determining its interactions with biological targets.

Antitumor Activity

Research indicates that derivatives of pyrrole compounds, including those with similar structural features to this compound, exhibit significant antitumor properties. For instance, compounds synthesized based on the pyrrole framework have demonstrated potent inhibitory effects against various cancer cell lines:

  • IC50 Values : Studies have reported IC50 values ranging from 0.45 μM to 5.08 μM against human cancer cell lines, outperforming established drugs like Sunitinib in select cases .
  • Mechanism : The antitumor activity is often attributed to the inhibition of receptor tyrosine kinases and modulation of angiogenesis pathways .

Antimicrobial Activity

Pyrrole derivatives have also been evaluated for their antimicrobial properties. Some studies highlight their effectiveness against multidrug-resistant strains of bacteria:

  • Minimum Inhibitory Concentration (MIC) : Certain derivatives showed MIC values between 4–8 μg/mL against Staphylococcus aureus and Mycobacterium species .
  • Potential Applications : The antimicrobial activity suggests potential applications in treating infections caused by resistant pathogens.

The biological effects of this compound are believed to involve:

  • Enzyme Inhibition : The compound may bind to specific enzymes or receptors, altering their activity and affecting cellular signaling pathways.
  • Signal Transduction Modulation : It can influence pathways related to cell proliferation and apoptosis, which are critical in cancer progression.

Case Studies

Several studies provide insights into the biological efficacy of similar compounds:

  • Antitumor Study : In a study evaluating novel pyrrole derivatives, compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index .
  • Antimicrobial Efficacy : Another investigation revealed that specific pyrrole derivatives displayed significant antimicrobial activity against resistant strains, supporting their potential as therapeutic agents .

Summary of Research Findings

Study FocusFindings
Antitumor ActivityIC50 values of 0.45–5.08 μM; selective inhibition of cancer cell proliferation
Antimicrobial ActivityEffective against MRSA with MIC values of 4–8 μg/mL
MechanismEnzyme inhibition and modulation of signal transduction pathways

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-(dimethylamino)propyl)-2-(p-methoxybenzoyl)pyrrole hydrochloride, and how can yield be improved?

  • Methodology : Utilize statistical design of experiments (DoE) to identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can minimize experimental runs while assessing interactions between variables like reaction time and stoichiometry . High-performance liquid chromatography (HPLC) should monitor reaction progress and purity, as demonstrated in analogous pyrrolone syntheses . To enhance yield, consider solvent optimization (e.g., polar aprotic solvents like DMF) and stepwise purification via recrystallization or column chromatography .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) with high-resolution mass spectrometry (HRMS) to verify molecular weight and functional groups. For crystalline derivatives, X-ray diffraction (XRD) provides definitive confirmation of stereochemistry, as seen in structurally related pyrrolidine salts . Infrared (IR) spectroscopy can further validate hydrogen bonding patterns, particularly for the hydrochloride salt .

Q. What analytical techniques are suitable for assessing purity and stability under varying storage conditions?

  • Methodology : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal stability. Accelerated stability studies (40°C/75% RH) paired with HPLC-UV/Vis detect degradation products. For hygroscopic hydrochloride salts, dynamic vapor sorption (DVS) assesses moisture uptake .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reaction pathways?

  • Methodology : Apply density functional theory (DFT) to calculate transition states and reaction energetics, particularly for the pyrrole ring’s electrophilic substitution sites. Tools like Gaussian or ORCA, combined with cheminformatics (e.g., ICReDD’s reaction path search methods), enable rapid screening of feasible synthetic routes . Molecular dynamics simulations can further model solvation effects on reaction kinetics .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodology : Conduct meta-analysis of existing datasets to identify confounding variables (e.g., assay conditions, cell lines). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays). For example, discrepancies in receptor binding may arise from protonation state variations; pH-dependent solubility studies (via UV-Vis spectroscopy) can clarify this .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodology : Implement process analytical technology (PAT) for real-time monitoring, such as in-line Raman spectroscopy to track intermediate formation. Quality-by-design (QbD) principles, including risk assessment matrices, identify critical quality attributes (CQAs) like particle size distribution, which affects dissolution rates .

Q. How to design experiments probing the compound’s mechanism of action in complex biological systems?

  • Methodology : Use isotopic labeling (e.g., ¹⁴C or ³H) for metabolic tracing in in vitro models. CRISPR-Cas9 knockout libraries can identify target pathways, while proteomics (e.g., SILAC) quantifies protein expression changes. For receptor studies, surface plasmon resonance (SPR) provides kinetic binding data .

Data Contradiction and Reproducibility

Q. How to address inconsistencies in spectroscopic data between independent studies?

  • Methodology : Standardize NMR acquisition parameters (e.g., solvent, temperature) and reference compounds. Collaborative inter-laboratory studies, as seen in crystallography , reduce instrumentation bias. For ambiguous peaks, 2D NMR (COSY, NOESY) resolves overlapping signals .

Q. Why do computational predictions of solubility conflict with experimental results?

  • Methodology : Refine solvation models (e.g., COSMO-RS) by incorporating ion-pairing effects for hydrochloride salts. Experimental validation via shake-flask method under controlled pH and ionic strength conditions bridges computational-experimental gaps .

Tables for Key Data

Parameter Technique Reference
Reaction Yield OptimizationDoE + HPLC
Structural ConfirmationXRD + HRMS
Stability AssessmentTGA/DSC + DVS
Computational ReactivityDFT + ICReDD Methods

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